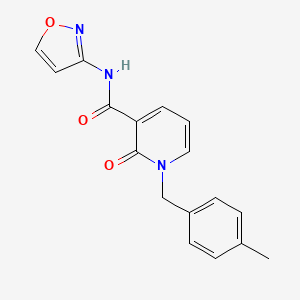

N-(isoxazol-3-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

In a typical isoxazole ring, the five-membered ring makes dihedral angles with the attached groups . For example, in the compound “N- {4- [ (5-Methyl-isoxazol-3-yl)sulfamo-yl]phen-yl}benzamide”, the isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings .Chemical Reactions Analysis

Isoxazole rings can be synthesized through various reactions, including the (3 + 2) cycloaddition reaction . In one example, a regioselective synthesis of unique 3,5-disubstituted isoxazole-linked glyco-conjugates was reported by exploiting the (3 + 2) cycloaddition reaction .Applications De Recherche Scientifique

1. Medicinal Chemistry and Drug Development

Studies on molecules containing the isoxazole ring, such as the compound , have shown significant potential in drug development. For instance, in the context of HIV treatment, compounds with similar structures have been used as potent inhibitors in drug discovery programs. These compounds have been subject to extensive metabolism and disposition studies to support their development as viable therapeutic agents (Monteagudo et al., 2007).

2. Biotransformation and Bioactivation

Research on isoxazole rings, closely related to the compound , has led to the discovery of novel bioactivation pathways in human liver microsomes. These studies have been crucial in understanding the metabolic fate of such compounds and their interactions with enzymes, which is vital for drug safety and efficacy (Yu et al., 2011).

3. Synthesis of Functionalized Pyridines

The compound's structure has analogs used in the synthesis of highly functionalized pyridines, a class of compounds with broad applications in medicinal chemistry. The process involves unique disconnection strategies and has been successful in creating a range of functionalized pyridines, demonstrating the versatility of this chemical framework (Manning & Davies, 2008).

4. Agricultural Applications

Similar isoxazole derivatives have been synthesized and assessed for their herbicidal activity. These compounds have shown potent herbicidal activity and good selectivity for certain crops, indicating potential agricultural applications (Hwang et al., 2005).

Orientations Futures

Given the wide range of biological activities of isoxazole derivatives, there is significant potential for future research in this area. Developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge could lead to the development of clinically viable drugs .

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-12-4-6-13(7-5-12)11-20-9-2-3-14(17(20)22)16(21)18-15-8-10-23-19-15/h2-10H,11H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTNHKPWHRKLKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-3-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2674406.png)

![t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2674408.png)

![1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2674409.png)

![3,3,3-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674411.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2674412.png)

![2-Cyclopropyl-4-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2674417.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid](/img/structure/B2674419.png)

![2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide](/img/structure/B2674420.png)

![2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2674421.png)

![2-[(3,4-Dimethoxyphenyl)-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B2674422.png)

![5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2674423.png)

![N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![N-methyl-N-[(2-oxo-4-phenyl-1-pyrrolidinyl)methyl]methanesulfonamide](/img/structure/B2674426.png)

![N-[2-[[6-[Acetyl(ethyl)amino]pyridin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674429.png)